

# Peficitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Peficitinib**, also known as ASP015K, is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Peficitinib**. Detailed experimental protocols for key assays, a summary of its pharmacokinetic profile and metabolic pathways, and visualizations of its interaction with the JAK-STAT signaling pathway are presented to serve as a valuable resource for researchers in immunology and drug development.

## **Chemical Identity and Physicochemical Properties**

**Peficitinib** is a synthetic organic compound with a complex adamantane moiety linked to a pyrrolopyridine core. Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers for **Peficitinib** 



| Identifier        | Value                                                                                                                                                                                            | Citation |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| IUPAC Name        | 4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide                                                                                                                 | [1]      |
| CAS Number        | 944118-01-8 (free base)                                                                                                                                                                          | [1]      |
| Molecular Formula | C18H22N4O2                                                                                                                                                                                       | [1]      |
| Molecular Weight  | 326.4 g/mol                                                                                                                                                                                      | [1]      |
| SMILES            | C1[C@@H]2CC3(CINVALID-<br>LINKCC1C3)O                                                                                                                                                            | [1]      |
| InChI             | InChI=1S/C18H22N4O2/c19-<br>16(23)13-8-21-17-12(1-2-20-<br>17)15(13)22-14-10-3-9-4-<br>11(14)7-18(24,5-9)6-10/h1-<br>2,8-11,14,24H,3-7H2,<br>(H2,19,23)<br>(H2,20,21,22)/t9?,10-,11+,14?,<br>18? | [1]      |

Table 2: Physicochemical Properties of **Peficitinib** 



| Property                                     | Value                                                                | Citation |
|----------------------------------------------|----------------------------------------------------------------------|----------|
| Physical State                               | Crystalline solid                                                    |          |
| Melting Point                                | Data not available in the searched literature.                       |          |
| pKa (strongest acidic)                       | 13.85 (predicted)                                                    |          |
| pKa (strongest basic)                        | 5.7 (predicted)                                                      |          |
| Aqueous Solubility                           | ≤0.1 mg/mL at pH 7                                                   | [2]      |
| Solubility in Organic Solvents               | DMSO: ~60-65 mg/mLEthanol:<br>~1 mg/mLDimethylformamide:<br>~2 mg/mL | [2]      |
| Biopharmaceutics Classification System (BCS) | Class IV (Low Solubility, Low Permeability)                          |          |

## **Pharmacological Properties**

**Peficitinib** is a pan-JAK inhibitor, demonstrating potent inhibition across the four members of the Janus kinase family. This broad-spectrum activity allows it to modulate the signaling of a wide array of cytokines implicated in inflammatory and autoimmune diseases.

Table 3: In Vitro Inhibitory Activity of **Peficitinib** against JAK Enzymes

| Target Enzyme | IC <sub>50</sub> (nM) | Citation |
|---------------|-----------------------|----------|
| JAK1          | 3.9                   | [3]      |
| JAK2          | 5.0                   | [3]      |
| JAK3          | 0.7                   | [3]      |
| TYK2          | 4.8                   | [3]      |

# Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway



The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. **Peficitinib** exerts its therapeutic effects by competitively binding to the ATP-binding site of JAKs, thereby preventing their phosphorylation and activation. This blockade inhibits the subsequent phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus and the transcription of pro-inflammatory genes.



Click to download full resolution via product page

Caption: **Peficitinib** inhibits the JAK-STAT signaling pathway.

#### **Pharmacokinetics and Metabolism**

**Peficitinib** is rapidly absorbed following oral administration. Its pharmacokinetic profile is influenced by food and hepatic function.

Table 4: Summary of **Peficitinib** Pharmacokinetic Parameters in Healthy Adults



| Parameter                            | Value (following a single oral dose)      | Citation |
|--------------------------------------|-------------------------------------------|----------|
| Tmax (Time to maximum concentration) | 1.0 - 1.8 hours (fasting)                 | [4]      |
| t½ (Terminal half-life)              | 7.4 - 13.0 hours                          | [5]      |
| Protein Binding                      | 72.8 - 75.2%                              |          |
| Effect of Food                       | Increased Cmax and AUC                    | [2]      |
| Effect of Hepatic Impairment         | Increased exposure in moderate impairment | [6]      |
| Effect of Renal Impairment           | No significant effect on exposure         | [7]      |

**Peficitinib** is metabolized in the liver, primarily through sulfation and methylation. The main metabolites identified in human plasma are designated as H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite). The chemical structures of these metabolites are not publicly available. Metabolite H2 is the major circulating metabolite, but it possesses very weak pharmacological activity.[5]

# Experimental Protocols In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of **Peficitinib** on the kinase activity of isolated JAK enzymes.





Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

#### Methodology:

• Prepare serial dilutions of **Peficitinib** in a suitable solvent (e.g., DMSO).



- In a 96-well plate, add the diluted **Peficitinib** or vehicle control.
- Add the purified JAK enzyme to each well and incubate.
- Prepare a master mix containing ATP and a substrate peptide in a kinase assay buffer.
- Initiate the kinase reaction by adding the master mix to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
- Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method (e.g., luminescence-based assay).
- Calculate the percent inhibition for each **Peficitinib** concentration and determine the IC<sub>50</sub> value.

#### **Cellular Phospho-STAT Assay (Flow Cytometry)**

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.

#### Methodology:

- Isolate and prepare the cells of interest (e.g., peripheral blood mononuclear cells).
- Pre-incubate the cells with various concentrations of **Peficitinib** or vehicle control.
- Stimulate the cells with a specific cytokine (e.g., IL-2 to induce pSTAT5) for a short period.
- Fix and permeabilize the cells.
- Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT protein.
- Analyze the samples by flow cytometry to quantify the median fluorescence intensity of the phospho-STAT signal.
- Calculate the percent inhibition of STAT phosphorylation and determine the IC<sub>50</sub> value.



### **T-Cell Proliferation Assay**

This assay assesses the effect of **Peficitinib** on the proliferation of T-cells following stimulation.

#### Methodology:

- Isolate T-cells from peripheral blood mononuclear cells.
- Plate the T-cells in a 96-well plate in the presence of a T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or a cytokine like IL-2).
- Add serial dilutions of **Peficitinib** or vehicle control to the wells.
- Incubate the plate for 2-3 days.
- Measure cell proliferation using a suitable method, such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
- Calculate the percent inhibition of T-cell proliferation and determine the IC<sub>50</sub> value.

### **Synthesis**

The synthesis of **Peficitinib** is a multi-step process that typically starts from 4-chloro-7-azaindole.



Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of **Peficitinib**.

## **Structural Biology**

The crystal structures of **Peficitinib** in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2 have been determined, providing insights into its binding mode and selectivity. The



1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of **Peficitinib** forms key hydrogen bonds with the hinge region of the ATP-binding pocket of the JAK enzymes.[4]

Table 5: PDB IDs for **Peficitinib** in Complex with JAKs

| Target Enzyme | PDB ID | Citation |
|---------------|--------|----------|
| JAK1          | 6AAH   | [8]      |
| JAK2          | 6AAJ   |          |
| JAK3          | 6AAK   | _        |
| TYK2          | 6AAM   | [2]      |

## Conclusion

**Peficitinib** is a potent, orally active pan-JAK inhibitor with a well-characterized mechanism of action. Its ability to modulate the JAK-STAT signaling pathway makes it a significant molecule for the treatment of autoimmune diseases. This technical guide provides a foundational understanding of its chemical and pharmacological properties, which can aid researchers and drug development professionals in their ongoing studies and development of novel immunomodulatory therapies. Further research into its long-term efficacy and safety, as well as the full characterization of its metabolic fate, will continue to refine its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Peficitinib | C18H22N4O2 | CID 57928403 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medkoo.com [medkoo.com]
- 4. scienceopen.com [scienceopen.com]



- 5. medchemexpress.com [medchemexpress.com]
- 6. Peficitinib Hydrobromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peficitinib hydrobromide (JAN/USAN) | C18H23BrN4O2 | CID 67998300 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Peficitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615569#peficitinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com